2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound with the molecular formula C19H25N3O3 and a molecular weight of 343.42 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and an acetamide moiety linked to a furan ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-ethoxyphenylamine with piperazine under controlled conditions to form 4-(2-ethoxyphenyl)piperazine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with furan-2-ylmethyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
- 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Uniqueness
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and biological activity. This structural variation can result in differences in receptor binding affinity, metabolic stability, and overall therapeutic potential compared to its analogs .
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-24-18-8-4-3-7-17(18)22-11-9-21(10-12-22)15-19(23)20-14-16-6-5-13-25-16/h3-8,13H,2,9-12,14-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQJXAZZYDSCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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